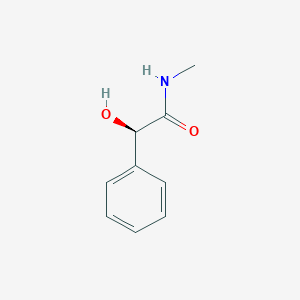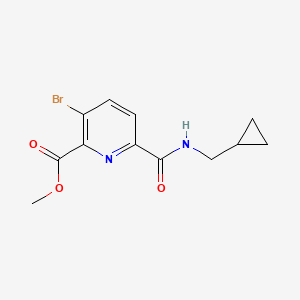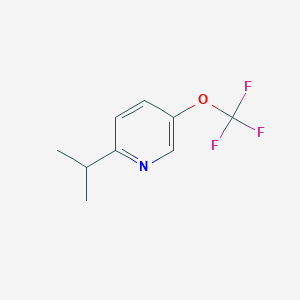
Ethyl 4,5-dibromo-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,5-dibromo-3-methylthiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, a methyl group at position 3, and an ethyl ester group at position 2. The molecular formula is C8H8Br2O2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dibromo-3-methylthiophene-2-carboxylate typically involves the bromination of 3-methylthiophene-2-carboxylate. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or carbon tetrachloride. The reaction conditions often include room temperature or slight heating to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine atoms or modify the ester group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
- Substituted thiophenes with various functional groups.
- Sulfoxides and sulfones from oxidation reactions.
- Coupled products from Suzuki-Miyaura reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,5-dibromo-3-methylthiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Wirkmechanismus
The mechanism of action of ethyl 4,5-dibromo-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ester group can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methylthiophene-2-carboxylate: Lacks the bromine atoms, making it less reactive in substitution reactions.
4,5-Dibromo-2-methylthiophene: Similar structure but without the ester group, affecting its solubility and reactivity.
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate: Similar but with a methyl ester group instead of an ethyl ester, influencing its physical properties.
Uniqueness: this compound is unique due to the combination of bromine atoms, a methyl group, and an ethyl ester group, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H8Br2O2S |
|---|---|
Molekulargewicht |
328.02 g/mol |
IUPAC-Name |
ethyl 4,5-dibromo-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8Br2O2S/c1-3-12-8(11)6-4(2)5(9)7(10)13-6/h3H2,1-2H3 |
InChI-Schlüssel |
NDYGRQGMBKZQEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(S1)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)


![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)
![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)

![(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)

